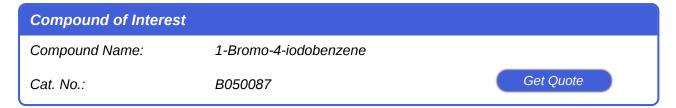


Spectroscopic Analysis of 1-Bromo-4iodobenzene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of **1-Bromo-4-iodobenzene** using infrared (IR) spectroscopy and mass spectrometry (MS). It details the spectral characteristics, experimental methodologies, and fragmentation pathways to facilitate the identification and characterization of this compound in research and development settings.

Introduction

1-Bromo-4-iodobenzene (C₆H₄BrI) is a dihalogenated aromatic compound with a molecular weight of 282.90 g/mol .[1] Its structure, featuring a bromine and an iodine atom in a parasubstitution pattern on a benzene ring, gives rise to distinct spectroscopic signatures.[2] This guide explores its characteristic features in IR and mass spectra, providing a foundational understanding for its application in organic synthesis and pharmaceutical development.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying functional groups and substitution patterns in molecules. The IR spectrum of **1-Bromo-4-iodobenzene** exhibits characteristic absorption bands that confirm its aromatic nature and para-disubstitution.

Data Presentation: Characteristic IR Absorption Bands

The key IR absorption peaks for **1-Bromo-4-iodobenzene** are summarized in the table below. These frequencies correspond to specific vibrational modes of the molecule.



| Wavenumber (cm ⁻¹) | Intensity | Vibrational Assignment |
|--------------------------------|---------------|---|
| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| ~1575, ~1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1005 | Strong | In-plane C-H Bending |
| 800-850 | Strong | Out-of-plane C-H Bending (para-disubstitution)[2] |
| Below 700 | Variable | C-Br and C-I Stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the instrument.

The presence of strong absorption bands in the 800-850 cm⁻¹ region is a clear indicator of the 1,4- (para) substitution pattern on the benzene ring.[2] This is due to the out-of-plane bending vibrations of the two adjacent hydrogen atoms on the aromatic ring.[3][4]

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like **1-Bromo-4-iodobenzene** is using the KBr pellet technique.

Materials:

- 1-Bromo-4-iodobenzene sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Hydraulic press with a pellet-forming die
- FTIR spectrometer

Procedure:



- Sample Preparation: Thoroughly grind 1-2 mg of 1-Bromo-4-iodobenzene with approximately 100-200 mg of dry KBr in an agate mortar. The mixture should be a fine, homogeneous powder.
- Pellet Formation: Transfer the powder to the pellet-forming die. Apply pressure using a
 hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent
 KBr pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
- Data Processing: Process the spectrum to identify and label the significant absorption peaks.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. Electron ionization (EI) is a common technique used for the analysis of relatively small, volatile molecules like **1-Bromo-4-iodobenzene**.

Data Presentation: Key Mass-to-Charge (m/z) Ratios

The mass spectrum of **1-Bromo-4-iodobenzene** is characterized by a prominent molecular ion peak and several fragment ions. The presence of bromine and iodine isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I) leads to a distinctive isotopic pattern for the molecular ion and bromine-containing fragments.[5]



| m/z | Relative Intensity | Assignment |
|---------|--------------------|---|
| 282/284 | High | [M]+ (Molecular Ion) |
| 203/205 | Medium | [M - I]+ |
| 155/157 | Low | [M - I - Br]+ |
| 127 | Low | [1]+ |
| 76 | High | [C ₆ H ₄] ⁺ |

Note: The relative intensities are approximate and can vary between instruments.

The molecular ion peak appears as a doublet at m/z 282 and 284 due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[5]

Experimental Protocol: Acquiring the Mass Spectrum

The following is a general procedure for obtaining an electron ionization mass spectrum of **1-Bromo-4-iodobenzene**.

Instrumentation:

 Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

Procedure:

- Sample Introduction: If using a GC-MS, dissolve a small amount of the sample in a suitable
 volatile solvent (e.g., dichloromethane or hexane) and inject it into the GC. The compound
 will be separated from the solvent and introduced into the mass spectrometer. Alternatively, a
 direct insertion probe can be used to introduce a small amount of the solid sample directly
 into the ion source.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[6][7]

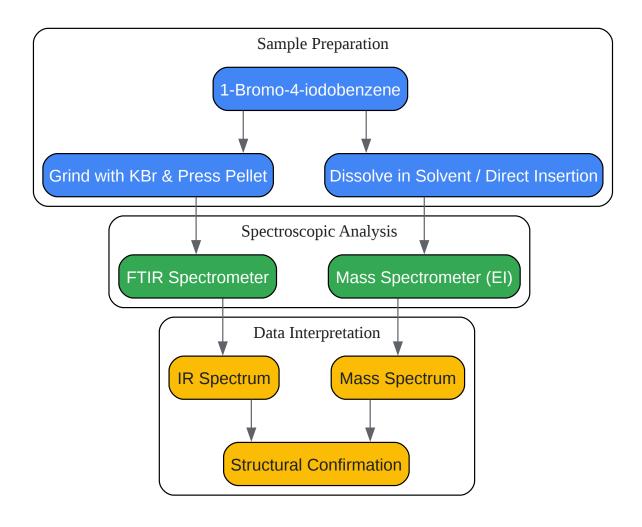


- Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller charged fragments and neutral radicals.[6][7]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow and Fragmentation Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-Bromo-4-iodobenzene**.





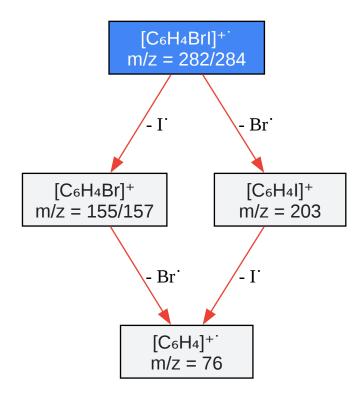
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Caption: Workflow for the spectroscopic analysis of **1-Bromo-4-iodobenzene**.

Primary Fragmentation Pathway in Mass Spectrometry

The electron ionization of **1-Bromo-4-iodobenzene** leads to a series of fragmentation events. The primary pathways are depicted below.





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